molecular formula C10H18O5S B2728886 [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate CAS No. 147767-55-3

[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate

Cat. No.: B2728886
CAS No.: 147767-55-3
M. Wt: 250.31
InChI Key: PDQMFNUVJGFAEQ-UHFFFAOYSA-N
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Description

[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate: is a chemical compound with the molecular formula C10H18O5S . It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system fused with a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ylmethanol with methanesulfonyl chloride in the presence of a base such as diisopropyl ethyl amine. The reaction is typically carried out in dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature (25°C) and stirred overnight .

Industrial Production Methods: While specific industrial production methods for 1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the spirocyclic structure of the compound can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Biological Activity

The compound [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an ethylenedioxy group attached to a cyclohexyl moiety and a methanesulfonate functional group. This structure may influence its interaction with biological systems, particularly in terms of enzyme inhibition and cellular signaling pathways.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₁₁H₁₄O₄S
Molecular Weight246.29 g/mol
Functional GroupsMethanesulfonate, Ethylenedioxy
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its role as an alkylating agent. Alkylating agents interact with DNA, leading to various cellular responses, including apoptosis and necroptosis. Research indicates that this compound may induce DNA damage through the formation of adducts, which can disrupt normal cellular functions.

Case Studies

  • Cellular Response to DNA Damage :
    A study investigated the effects of this compound on human lung carcinoma A549 cells. Results showed that treatment with the compound at concentrations of 200 µM and above led to significant increases in DNA strand breaks, as measured by the comet assay. The study concluded that higher concentrations induced necroptosis alongside apoptosis.
  • In Vivo Toxicity Assessment :
    In an animal model, male Sprague-Dawley rats were administered varying doses of this compound via intraperitoneal injection. Histopathological analysis revealed dose-dependent effects on liver and kidney tissues, with significant cellular degeneration noted at higher doses (300 mg/kg). These findings suggest potential toxic effects that warrant further investigation.

Table 2: Summary of Biological Studies

Study TypeOrganism/Cell LineConcentration (µM)Observed Effect
In Vitro (A549 Cells)Human Lung Carcinoma200-800Induction of DNA damage
In Vivo (Sprague-Dawley Rats)Rat Model0-300Hepatic and renal toxicity

Genotoxicity and Mutagenicity

This compound has been evaluated for its genotoxic potential. It has been shown to induce mutations in various bacterial strains, including Salmonella typhimurium, indicating its capacity to cause genetic alterations. The compound's mechanism involves direct interaction with DNA, leading to mispairing during replication.

Table 3: Genotoxicity Results

Test OrganismTest TypeResult
Salmonella typhimuriumAmes TestPositive for mutations
Drosophila melanogasterSomatic Mutation AssayInduced mutations

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQMFNUVJGFAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (1,4-dioxa-spiro[4.5]dec-8-yl)-methanol (1.0 g, 5.8 mmol, 1.0 eq.) and ethyldiisopropylamine (17 mL, 3.0 eq.) in methylene chloride (4 mL) at 0° C. was added dropwise MsCl (0.46 mL, 1.0 eq.) and the resulting mixture was warmed to room temperature and stirred for 2 h. The reaction was quenched by addition of sat. NaHCO3 and the separated aqueous phase was extracted with 3× methylene chloride and 4×EtOAc. The combined organic phase was dried over Na2SO4, filtered and concentrated to give a crude methanesulfonic acid 1,4-dioxa-spiro[4.5]dec-8-ylmethyl ester.
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Synthesis routes and methods II

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